5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinally, triazole derivatives are known for their antifungal properties. This compound may be explored for its potential therapeutic applications in treating fungal infections.
Industry
In industry, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole structure.
Uniqueness
5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
478256-81-4 |
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Molecular Formula |
C16H14N4OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4OS/c1-21-14-10-6-5-9-13(14)15-18-19-16(22)20(15)17-11-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,22)/b17-11+ |
InChI Key |
UPUFGCBENWZJIU-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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